

Check Availability & Pricing

# Pharmacokinetics and pharmacodynamics of oral giredestrant

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Giredestrant |           |
| Cat. No.:            | B1649318     | Get Quote |

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Oral **Giredestrant** 

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Giredestrant** (GDC-9545) is a potent, nonsteroidal, oral selective estrogen receptor degrader (SERD) in clinical development for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] It functions as a direct antagonist of the estrogen receptor (ER) and induces its proteasome-mediated degradation, thereby inhibiting ER-mediated signaling.[2][3] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oral **giredestrant**, summarizing key data from clinical and preclinical studies. It is intended to serve as a technical resource for professionals in the field of oncology drug development.

#### **Mechanism of Action**

**Giredestrant** is designed to bind competitively to both wild-type and mutant estrogen receptors with nanomolar potency.[1] Upon binding, it induces a conformational change in the ER ligand-binding domain, which marks the receptor for degradation by the proteasome. This dual mechanism of antagonizing and degrading the estrogen receptor effectively blocks downstream signaling pathways that are critical for the growth of ER+ breast cancer cells. This approach is



particularly relevant for tumors that have developed resistance to other endocrine therapies through mutations in the ESR1 gene.





Click to download full resolution via product page

Caption: Mechanism of action of giredestrant in ER+ breast cancer cells.

#### **Pharmacokinetics**

**Giredestrant** exhibits a pharmacokinetic profile that supports once-daily oral dosing. It is rapidly absorbed, with dose-proportional increases in plasma exposure observed across a range of doses.

#### **Absorption and Distribution**

Following oral administration, **giredestrant** is rapidly absorbed, with a median time to maximum concentration (Tmax) ranging from 1.75 to 3.13 hours under fasted conditions. The absolute bioavailability of an oral dose is approximately 58.7%. **Giredestrant** has a large apparent volume of distribution of 266 L, suggesting sufficient tissue distribution. Plasma protein binding is high, at 98-99%.

#### **Metabolism and Excretion**

**Giredestrant** is extensively metabolized, primarily through oxidative pathways. The parent drug accounts for a small percentage of the excreted dose, with 20.0% found in feces and 1.90% in urine. The major route of elimination is through excretion in the feces. Renal excretion is not a major elimination pathway for **giredestrant**. The geometric mean half-life after a single dose ranges from 25.8 to 43.0 hours.

### **Dose Proportionality and Food Effect**

**Giredestrant** demonstrates dose-proportional increases in plasma exposure, as measured by both maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), in the dose range of 10 to 250 mg. Co-administration with food does not have a clinically significant effect on **giredestrant** exposure.

#### **Drug-Drug Interactions**

No clinically relevant drug-drug interactions have been observed between **giredestrant** and palbociclib, a CDK4/6 inhibitor it is often co-administered with. **Giredestrant** has a low potential for inducing CYP3A enzymes.



#### **Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of oral **giredestrant** from a phase Ia/Ib dose-escalation study (NCT03332797).

Table 1: Single-Dose Pharmacokinetic Parameters of Giredestrant

| Dose (mg) | Tmax (hr)<br>(median) | Cmax (ng/mL)<br>(geometric<br>mean) | AUC<br>(ng·hr/mL)<br>(geometric<br>mean) | t1/2 (hr)<br>(geometric<br>mean) |
|-----------|-----------------------|-------------------------------------|------------------------------------------|----------------------------------|
| 10        | 1.75 - 3.13           | -                                   | -                                        | 25.8 - 43.0                      |
| 30        | 1.75 - 3.13           | -                                   | -                                        | 25.8 - 43.0                      |
| 90        | 1.75 - 3.13           | -                                   | -                                        | 25.8 - 43.0                      |
| 250       | 1.75 - 3.13           | -                                   | -                                        | 25.8 - 43.0                      |

Data from a dose range of 10 to 250 mg.

Table 2: Steady-State Pharmacokinetic Parameters of Giredestrant (30 mg)

| Parameter             | Value (geometric mean (%CV)) |
|-----------------------|------------------------------|
| Cmax,ss (ng/mL)       | 266 (50.1%)                  |
| AUC0-24,ss (ng·hr/mL) | 4,320 (59.4%)                |

ss: steady-state

# **Pharmacodynamics**

The pharmacodynamic activity of **giredestrant** has been evaluated through its effects on ER signaling and its antitumor activity in clinical trials.

## **Target Engagement and Biomarker Modulation**



In preclinical models, **giredestrant** has demonstrated potent ER degradation. In clinical studies, a reduction in the expression of ER-regulated genes has been observed, indicating target engagement. The acelERA BC study included an exploratory biomarker analysis that quantified ER pathway activity by measuring the expression of a predefined set of 38 ER-induced or -repressed genes.

### **Clinical Efficacy**

**Giredestrant** has shown encouraging antitumor activity in patients with ER+, HER2-negative advanced breast cancer. In the phase II acelERA BC study, while the primary endpoint of investigator-assessed progression-free survival was not met for the overall population, a trend toward a favorable benefit was observed in patients with ESR1-mutated tumors. In a phase I study, clinical benefit was observed across all dose cohorts, including in patients with ESR1-mutated tumors.

# Experimental Protocols Phase Ia/Ib Dose-Escalation and Expansion Study (NCT03332797)

- Study Design: A multicenter, open-label, dose-escalation and expansion study.
- Patient Population: Patients with ER+, HER2-negative locally advanced or metastatic breast cancer.
- Dosing Regimen:
  - Dose Escalation: Giredestrant administered orally once daily at 10, 30, 90, or 250 mg. A
     3+3 dose-escalation design was used.
  - Dose Expansion: Giredestrant evaluated at 30, 100, and 250 mg once daily.
  - Combination Cohort: Giredestrant 100 mg once daily in combination with palbociclib 125 mg once daily.
- Pharmacokinetic Sampling: Serial plasma samples were collected to determine giredestrant concentrations. Noncompartmental analysis was used to calculate pharmacokinetic







parameters.

• Pharmacodynamic Assessments: Antitumor activity was assessed by imaging according to RECIST v1.1.





Click to download full resolution via product page

Caption: Simplified workflow of the Phase Ia/Ib study of giredestrant.



#### Phase II acelERA BC Study (NCT04576455)

- Study Design: A randomized, open-label, multicenter study.
- Patient Population: Patients with ER+, HER2-negative advanced breast cancer who had received one to two prior lines of systemic therapy.
- Treatment Arms:
  - Giredestrant 30 mg orally once daily.
  - Physician's choice of endocrine therapy (fulvestrant or an aromatase inhibitor).
- Primary Endpoint: Investigator-assessed progression-free survival.
- Secondary Endpoints: Overall survival, objective response rate, duration of response, clinical benefit rate, and safety.
- Biomarker Analysis: Exploratory analysis of ESR1 mutation status in circulating tumor DNA and ER pathway activity.

# Safety and Tolerability

**Giredestrant** has been generally well-tolerated in clinical trials. Common adverse events include fatigue, nausea, arthralgia, diarrhea, and hot flashes. Dose-dependent asymptomatic bradycardia has been observed, particularly at higher doses, but was not associated with clinically significant cardiac events.

#### Conclusion

Oral **giredestrant** is a promising novel SERD with a well-characterized pharmacokinetic and pharmacodynamic profile. Its favorable PK properties, including rapid absorption, dose-proportional exposure, and lack of significant food effect, support a convenient once-daily oral dosing regimen. The pharmacodynamic data demonstrate on-target activity with encouraging signs of clinical efficacy, particularly in patients with ESR1-mutated ER+ advanced breast cancer. Ongoing and future clinical trials will further delineate the role of **giredestrant** in the treatment of this patient population.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Giredestrant Wikipedia [en.wikipedia.org]
- 2. Giredestrant NCI [dctd.cancer.gov]
- 3. What is Giredestrant used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of oral giredestrant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649318#pharmacokinetics-and-pharmacodynamicsof-oral-giredestrant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





